Oxprénate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

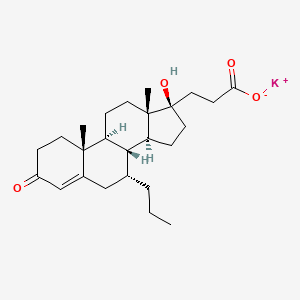

RU 28318, sel de potassium, également connu sous le nom d’oxprenoate de potassium, est un antagoniste puissant et sélectif du récepteur minéralocorticoïde. Chimiquement, il est défini comme l’acide (7α,17α)-17-hydroxy-3-oxo-7-propylpregn-4-ène-21-carboxylique, sel de potassium. Ce composé est principalement utilisé dans la recherche scientifique pour étudier les effets de l’antagonisme du récepteur minéralocorticoïde .

Applications De Recherche Scientifique

RU 28318, potassium salt, has a wide range of scientific research applications:

Chemistry: Used to study the effects of mineralocorticoid receptor antagonism on various chemical pathways.

Biology: Employed in research on the role of mineralocorticoid receptors in biological systems, including the regulation of blood pressure and electrolyte balance.

Medicine: Investigated for its potential therapeutic effects in conditions like hypertension and heart failure.

Industry: Utilized in the development of new drugs targeting the mineralocorticoid receptor

Mécanisme D'action

RU 28318, sel de potassium, exerce ses effets en se liant au récepteur minéralocorticoïde, inhibant ainsi la liaison des minéralocorticoïdes endogènes comme l’aldostérone. Cette inhibition entraîne une diminution de la production et de la sécrétion d’aldostérone, ce qui affecte à son tour divers processus physiologiques tels que la régulation de la tension artérielle et l’équilibre électrolytique. Les cibles moléculaires et les voies impliquées comprennent le récepteur minéralocorticoïde et les voies de signalisation en aval qui régulent l’expression des gènes et la fonction cellulaire .

Analyse Biochimique

Biochemical Properties

Oxprenoate potassium is a potent mineralocorticoid (MR) antagonist . It has been shown to accentuate DEX (dexamethasone)-induced apoptosis

Cellular Effects

Given its role as a mineralocorticoid antagonist, it may influence cell function by modulating the activity of mineralocorticoid receptors, which are involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a mineralocorticoid antagonist, it likely exerts its effects at the molecular level by binding to mineralocorticoid receptors, thereby inhibiting or activating certain enzymes and causing changes in gene expression .

Méthodes De Préparation

La synthèse de RU 28318, sel de potassium, implique plusieurs étapes, à partir des précurseurs stéroïdiens appropriés. La voie de synthèse comprend généralement les étapes suivantes :

Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques sur la chaîne stéroïde.

Oxydation : Conversion de groupes hydroxyle en cétones.

Alkylation : Addition de groupes propyle à la structure stéroïde.

Carboxylation : Introduction de groupes acide carboxylique.

Formation de sel : Conversion de l’acide carboxylique en sa forme sel de potassium.

Les conditions réactionnelles pour ces étapes impliquent souvent l’utilisation de bases fortes, d’agents oxydants et de catalyseurs spécifiques pour assurer les transformations souhaitées. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

RU 28318, sel de potassium, subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes cétone supplémentaires.

Réduction : Les réactions de réduction peuvent convertir les cétones en groupes hydroxyle.

Substitution : Le groupe propyle peut être substitué par d’autres groupes alkyle dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents alkylants comme les halogénures d’alkyle. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

RU 28318, sel de potassium, a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé pour étudier les effets de l’antagonisme du récepteur minéralocorticoïde sur diverses voies chimiques.

Biologie : Employé dans la recherche sur le rôle des récepteurs minéralocorticoïdes dans les systèmes biologiques, y compris la régulation de la tension artérielle et de l’équilibre électrolytique.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans des affections comme l’hypertension artérielle et l’insuffisance cardiaque.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur minéralocorticoïde

Comparaison Avec Des Composés Similaires

RU 28318, sel de potassium, est unique en raison de sa forte sélectivité et de sa puissance en tant qu’antagoniste du récepteur minéralocorticoïde. Des composés similaires comprennent :

Spironolactone : Un autre antagoniste du récepteur minéralocorticoïde, mais avec moins de sélectivité et plus d’effets secondaires.

Eplérénone : Un antagoniste plus sélectif que la spironolactone, mais toujours moins puissant que RU 28318, sel de potassium.

Canrénone : Un métabolite de la spironolactone ayant une activité similaire mais des propriétés pharmacocinétiques différentes.

RU 28318, sel de potassium, se démarque par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

Numéro CAS |

76676-34-1 |

|---|---|

Formule moléculaire |

C25H38KO4 |

Poids moléculaire |

441.7 g/mol |

Nom IUPAC |

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/t16-,19+,20+,22-,23+,24+,25-;/m1./s1 |

Clé InChI |

PANURJROBJMUPT-UYOQDFFISA-N |

SMILES |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+] |

SMILES isomérique |

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)O)O)C.[K] |

SMILES canonique |

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.[K] |

Synonymes |

17 beta-hydroxy-3-oxo-7 alpha-propyl(17 alpha)pregn-4-ene-21-carboxylate potassium salt RU 28318 RU-28318 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.